2-Hydroxypropyl 4-nitrophenyl phosphate

Catalog No.
S3341039
CAS No.
4281-46-3
M.F
C9H11NO7P-
M. Wt
276.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxypropyl 4-nitrophenyl phosphate

CAS Number

4281-46-3

Product Name

2-Hydroxypropyl 4-nitrophenyl phosphate

IUPAC Name

2-hydroxypropyl (4-nitrophenyl) phosphate

Molecular Formula

C9H11NO7P-

Molecular Weight

276.16 g/mol

InChI

InChI=1S/C9H12NO7P/c1-7(11)6-16-18(14,15)17-9-4-2-8(3-5-9)10(12)13/h2-5,7,11H,6H2,1H3,(H,14,15)/p-1

InChI Key

RKHZFXFCJOIOTB-UHFFFAOYSA-M

SMILES

CC(COP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-])O

Canonical SMILES

CC(COP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-])O

Enzyme Substrate for Phosphatase Activity

2-Hydroxypropyl 4-nitrophenyl phosphate (HPNPP) is a well-established substrate used in scientific research to measure the activity of phosphatases []. Phosphatases are a class of enzymes that remove phosphate groups from various biomolecules. HPNPP serves as a convenient substrate because it can be cleaved by phosphatases, releasing a yellow-colored product, 4-nitrophenol. The amount of 4-nitrophenol released is directly proportional to the phosphatase activity in the sample. By monitoring the absorbance of 4-nitrophenol at a specific wavelength (usually around 405 nm) using a spectrophotometer, researchers can quantify phosphatase activity []. This approach is particularly useful for studying phosphatase activity in biological samples like cell lysates or tissue homogenates.

Here are some advantages of using HPNPP as a phosphatase substrate:

  • Sensitivity: HPNPP is a sensitive substrate, allowing detection of even low levels of phosphatase activity.
  • Specificity: While not entirely specific to a single type of phosphatase, HPNPP can be used to assess the activity of a broad range of phosphatases with minimal interference from other enzymes.
  • Commercial Availability: HPNPP is commercially available from various suppliers, making it readily accessible for research purposes.

Applications in Studying Cellular Processes

HPNPP finds application in various research areas that involve studying phosphatase activity and its role in cellular processes. Here are some examples:

  • Signal transduction pathways: Phosphatases play a crucial role in signal transduction pathways by regulating the phosphorylation state of proteins. HPNPP can be used to investigate phosphatase activity in these pathways and understand how they influence cellular responses [].
  • Cell differentiation and development: Phosphatase activity is essential for cell differentiation and development. HPNPP can be used to study how changes in phosphatase activity contribute to these processes [].
  • Cancer research: Abnormal phosphatase activity is associated with several types of cancer. HPNPP can be used to assess phosphatase activity in cancer cells and identify potential therapeutic targets [].

2-Hydroxypropyl 4-nitrophenyl phosphate is an organic compound classified as a phenyl phosphate. Its structure includes a phosphate group esterified with a 4-nitrophenyl moiety and a hydroxypropyl group. This compound is notable for its applications across various scientific disciplines, including chemistry, biology, and medicine, primarily due to its ability to mimic biological processes and its role in catalysis research .

  • Hydrolysis: This reaction leads to the breakdown of the compound into 4-nitrophenol and 2-hydroxypropyl phosphate. Hydrolysis typically occurs under acidic or basic conditions in aqueous solutions.
  • Transesterification: In this process, the ester group can be exchanged with another alcohol, facilitated by catalysts such as guanidines or alkylamines in an aqueous dimethyl sulfoxide medium.

Common Reagents and Conditions

  • Hydrolysis: Conducted in aqueous solutions, often acidic or basic.
  • Transesterification: Involves strong bases or nucleophiles, with solvents like dimethyl sulfoxide enhancing reaction rates.

Major Products

  • From Hydrolysis: The products are 4-nitrophenol and 2-hydroxypropyl phosphate.
  • From Transesterification: New esters are formed depending on the alcohol used in the reaction.

2-Hydroxypropyl 4-nitrophenyl phosphate has been utilized in various biological studies, particularly as a model substrate for investigating the hydrolysis of RNA phosphodiester bonds. It also serves as a tool for studying phosphodiesterase activity, which is crucial for understanding enzyme functions that hydrolyze phosphodiester bonds. Additionally, it has been explored for its interactions with metal complexes to mimic enzymatic processes .

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 4-nitrophenyl phosphate typically involves the esterification of 4-nitrophenol with 2-hydroxypropyl phosphate. This reaction is generally performed under controlled conditions using a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is conducted in organic solvents like dichloromethane at room temperature to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production follows similar synthetic routes but on a larger scale. The use of industrial-grade reagents and solvents is common, along with stringent control over reaction conditions to maximize yield and purity. Purification techniques such as recrystallization or chromatography are typically employed post-synthesis.

2-Hydroxypropyl 4-nitrophenyl phosphate has several applications:

  • Scientific Research: Used extensively in studies related to RNA hydrolysis and phosphodiesterase activity.
  • Catalysis Research: Investigated for its potential interactions with metal complexes to understand catalytic mechanisms.
  • Biochemical Studies: Serves as a model compound for studying enzyme mimicking processes .

Research involving 2-Hydroxypropyl 4-nitrophenyl phosphate often focuses on its interactions with various biological molecules and metal complexes. These studies help elucidate the mechanisms of enzyme action and the role of phosphates in biochemical pathways. The compound's ability to mimic certain biological processes makes it a valuable tool in biochemical research .

Several compounds share structural similarities with 2-Hydroxypropyl 4-nitrophenyl phosphate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2,4-Dinitrophenyl phosphateContains nitrophenol groupMore reactive due to two nitro groups
Bis(2,4-dinitrophenyl) phosphateSimilar ester structureHigher reactivity; used in different catalytic studies
Phenyl phosphateBasic phenolic structureLacks nitro substitution, less complex behavior

Uniqueness of 2-Hydroxypropyl 4-nitrophenyl Phosphate

What sets 2-Hydroxypropyl 4-nitrophenyl phosphate apart from similar compounds is its specific hydroxypropyl group attachment, which influences its reactivity and biological activity. This unique structure allows it to function effectively as a model substrate in enzymatic studies while also participating in diverse

XLogP3

0.4

Dates

Modify: 2024-02-18

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